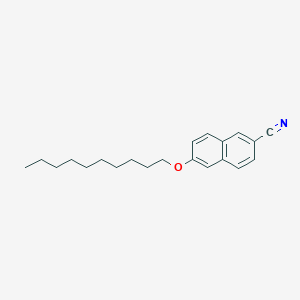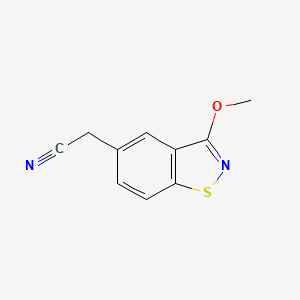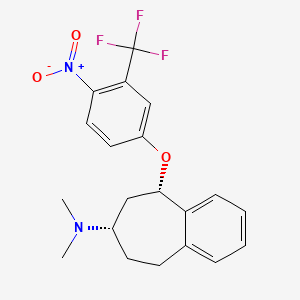
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a benzocycloheptene ring system with various functional groups attached, including an amine group, a nitro group, and a trifluoromethyl group. It is used in various scientific research applications due to its distinctive chemical behavior.
Métodos De Preparación
The synthesis of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- involves multiple steps, starting with the preparation of the benzocycloheptene ring system. The synthetic route typically includes the following steps:
Formation of the Benzocycloheptene Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzocycloheptene ring.
Introduction of Functional Groups: The nitro group, trifluoromethyl group, and phenoxy group are introduced through various substitution reactions.
Amine Group Addition: The amine group is added through amination reactions, often using reagents such as ammonia or amines under specific conditions.
Final Modifications:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- can be compared with other similar compounds, such as:
5H-Benzocyclohepten-7-amine derivatives: These compounds have similar core structures but differ in the functional groups attached.
Trifluoromethylphenoxy compounds: These compounds share the trifluoromethylphenoxy group but have different core structures.
Nitro-substituted amines: These compounds contain nitro groups and amine groups but may have different ring systems or additional substituents.
The uniqueness of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(4-nitro-3-(trifluoromethyl)phenoxy)-, cis- lies in its specific combination of functional groups and its resulting chemical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
72575-56-5 |
|---|---|
Fórmula molecular |
C20H21F3N2O3 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(5S,7S)-N,N-dimethyl-5-[4-nitro-3-(trifluoromethyl)phenoxy]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine |
InChI |
InChI=1S/C20H21F3N2O3/c1-24(2)14-8-7-13-5-3-4-6-16(13)19(11-14)28-15-9-10-18(25(26)27)17(12-15)20(21,22)23/h3-6,9-10,12,14,19H,7-8,11H2,1-2H3/t14-,19-/m0/s1 |
Clave InChI |
RCWDYEBPBUXFGL-LIRRHRJNSA-N |
SMILES isomérico |
CN(C)[C@H]1CCC2=CC=CC=C2[C@H](C1)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
SMILES canónico |
CN(C)C1CCC2=CC=CC=C2C(C1)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)

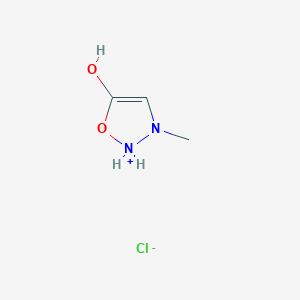
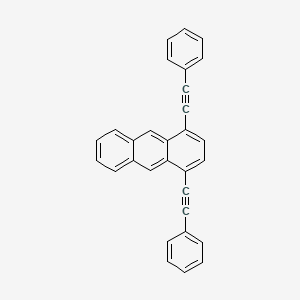

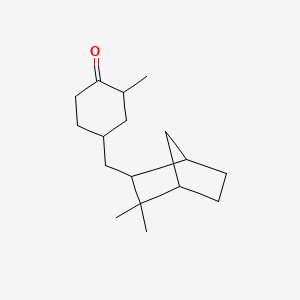

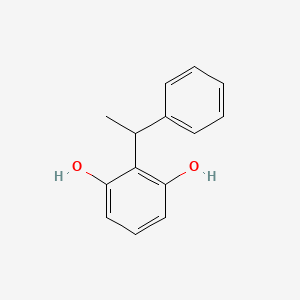
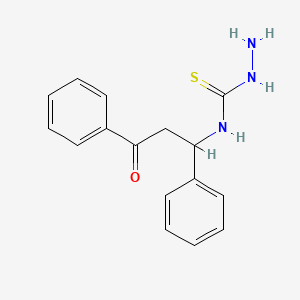
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

